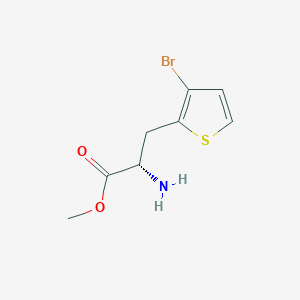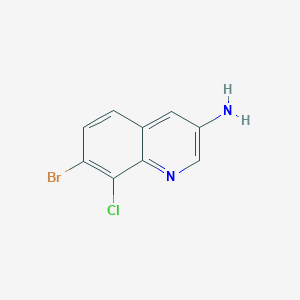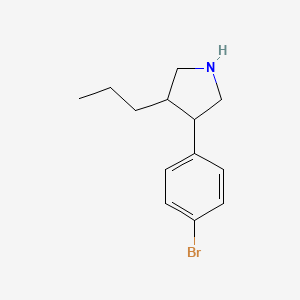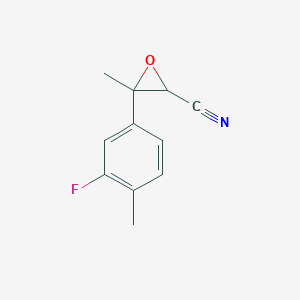![molecular formula C8H19BrSi B13193761 [2-(Bromomethyl)butyl]trimethylsilane](/img/structure/B13193761.png)
[2-(Bromomethyl)butyl]trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Bromomethyl)butyl]trimethylsilane is an organosilicon compound with the molecular formula C8H19BrSi It is characterized by the presence of a bromomethyl group attached to a butyl chain, which is further bonded to a trimethylsilane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Bromomethyl)butyl]trimethylsilane typically involves the reaction of a suitable butyl precursor with a brominating agent in the presence of trimethylsilane. One common method includes the bromination of 2-butyltrimethylsilane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.
化学反応の分析
Types of Reactions
[2-(Bromomethyl)butyl]trimethylsilane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other functional groups.
Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group, often using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are employed in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include various substituted butyltrimethylsilanes depending on the nucleophile used.
Oxidation: Products can range from butyltrimethylsilanol to butyltrimethylsilane aldehyde.
Reduction: The primary product is butyltrimethylsilane.
科学的研究の応用
[2-(Bromomethyl)butyl]trimethylsilane finds applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of [2-(Bromomethyl)butyl]trimethylsilane primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The trimethylsilane group provides stability and influences the compound’s reactivity by steric and electronic effects.
類似化合物との比較
Similar Compounds
- (Bromomethyl)trimethylsilane
- (Chloromethyl)trimethylsilane
- (Iodomethyl)trimethylsilane
Uniqueness
Compared to its analogs, [2-(Bromomethyl)butyl]trimethylsilane offers a longer carbon chain, which can influence its reactivity and solubility. This makes it a versatile intermediate in organic synthesis, providing unique opportunities for the development of novel compounds and materials.
特性
分子式 |
C8H19BrSi |
|---|---|
分子量 |
223.23 g/mol |
IUPAC名 |
2-(bromomethyl)butyl-trimethylsilane |
InChI |
InChI=1S/C8H19BrSi/c1-5-8(6-9)7-10(2,3)4/h8H,5-7H2,1-4H3 |
InChIキー |
ROANCQBGIYMVGK-UHFFFAOYSA-N |
正規SMILES |
CCC(C[Si](C)(C)C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


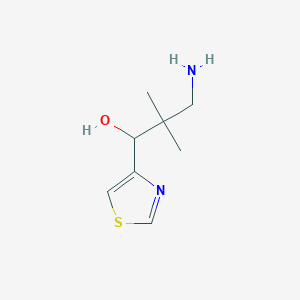
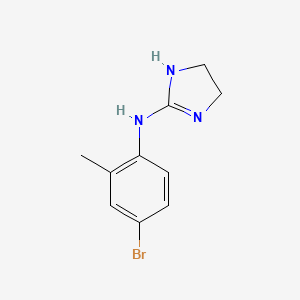
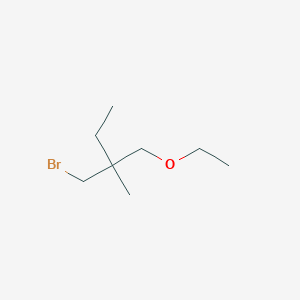
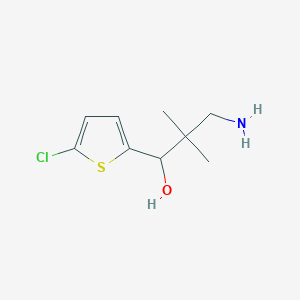
![4-Chloro-2-ethylpyrazolo[1,5-a]pyrazine](/img/structure/B13193705.png)
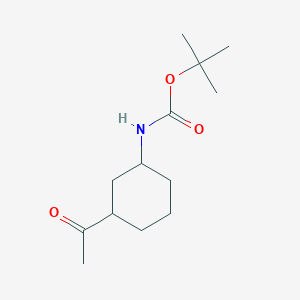
![1-(2-Methoxyethyl)-5-oxo-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidine-3-carbonitrile](/img/structure/B13193717.png)
![4-[(2-Methoxyethyl)amino]benzene-1-carbothioamide](/img/structure/B13193733.png)
![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B13193739.png)
